molecular formula C6H14ClNO5 B13357081 (2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride

(2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride

Cat. No.: B13357081
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-WYRLRVFGSA-N
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Description

(2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and an amino group, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. Common synthetic routes include:

    Protection of Hydroxyl Groups: Using protecting groups such as benzyl or acetyl to protect the hydroxyl groups.

    Amino Group Introduction: Introduction of the amino group through nucleophilic substitution reactions.

    Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for glycosylation reactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glycosylation, leading to the formation of glycosidic bonds. It can also inhibit certain enzymes, thereby affecting metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
  • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

What sets (2R,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride apart from similar compounds is its specific arrangement of hydroxyl and amino groups, which provides unique reactivity and versatility in chemical synthesis and biological applications.

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

QKPLRMLTKYXDST-WYRLRVFGSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Origin of Product

United States

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